molecular formula C12H11N5O3S2 B2456814 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-65-4

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2456814
CAS No.: 2034553-65-4
M. Wt: 337.37
InChI Key: BQMKPIDETNZACR-UHFFFAOYSA-N
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Description

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties contributes to its diverse chemical and biological properties.

Biochemical Analysis

Biochemical Properties

. Compounds with similar structures have been shown to exhibit interesting properties. For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity

Cellular Effects

It has been observed that similar compounds can induce changes in mitochondrial membrane potential, leading to abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving sulfur and nitrogen-containing reagents. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the 1,2,4-oxadiazole ring through cyclization of appropriate intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKPIDETNZACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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